molecular formula C10H14ClNO B1488174 3-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 1894060-74-2

3-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B1488174
CAS No.: 1894060-74-2
M. Wt: 199.68 g/mol
InChI Key: UGHPGTAUHOKERV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)phenol hydrochloride is a chiral organic compound characterized by a pyrrolidine ring (a five-membered amine) attached to a phenol group at the third position. The hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical applications. Key identifiers include:

  • Chemical Formula: C₁₀H₁₄ClNO
  • Molecular Weight: 199.68 g/mol
  • CAS Number: 2241594-46-5 (for the (R)-enantiomer) .
    The stereochemistry (R or S configuration) of the pyrrolidine ring significantly influences its biological activity, as enantiomers may interact differently with chiral targets such as enzymes or receptors. This compound is utilized in medicinal chemistry research, particularly in the development of ligands for neurological and oncological targets .

Properties

IUPAC Name

3-pyrrolidin-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPGTAUHOKERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidin-3-ol Intermediate Synthesis and Subsequent Functionalization

One of the well-documented methods involves the synthesis of pyrrolidin-3-ol derivatives as key intermediates, which are then functionalized to yield the target compound. This approach is detailed in patent WO2009125426A2, which describes:

  • Decarboxylation Reaction: Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, the compound is reacted with anhydrous cyclohexanol and cyclohexen-1-one at elevated temperatures (140–150°C) for 12–18 hours to yield (3R)-pyrrolidin-3-ol with high yield (~90%) and purity (~97%).

  • Condensation Reaction: The (3R)-pyrrolidin-3-ol is reacted with a substituted benzofuran derivative in the presence of potassium carbonate and a phase transfer catalyst such as tetra-n-butyl ammonium bromide in acetonitrile solvent. The reaction is performed under reflux for 5–8 hours, producing the pyrrolidinyl phenol derivative with yields around 78% and HPLC purity of 98%.

  • Halogenation and Substitution: Further functionalization involves halogenation of the pyrrolidin-3-ol derivative using thionyl chloride or similar agents in solvents like methylene dichloride, followed by nucleophilic substitution to introduce the pyrrolidin-2-yl group with inversion of stereochemistry.

  • Hydrolysis and Salt Formation: The final step includes hydrolysis with lithium hydroxide in methanol and formation of the hydrochloride salt to stabilize the compound and enhance its pharmaceutical properties.

Step Reagents/Conditions Yield (%) Purity (%) Notes
Decarboxylation Anhydrous cyclohexanol, cyclohexen-1-one, 145°C 90.34 97 Formation of (3R)-pyrrolidin-3-ol
Condensation Benzofuran derivative, K2CO3, TBAB, reflux (6 hrs) 78.2 98 Formation of pyrrolidinyl phenol
Halogenation Thionyl chloride, methylene dichloride, RT ~68 89 Halogenation with inversion of config.
Hydrolysis & Salt Formation LiOH, methanol, HCl - - Final hydrochloride salt preparation

Alternative Synthetic Routes and Analogues

Other synthetic studies focus on related pyrrolidinyl phenol compounds, often as analogues for biological evaluation:

  • A study published in the Journal of Medicinal Chemistry describes the synthesis of pyrrolidinyl phenol derivatives via amide bond formation using coupling reagents like EDC·HCl and HOBt in dichloromethane solvent, followed by purification through chromatography. Although this study primarily targets analogues for opioid receptor activity, the synthetic principles are relevant for preparing pyrrolidinyl phenol hydrochlorides.

  • The synthesis involves stirring the amine and acid components with coupling agents at ambient temperature for 12 hours, followed by aqueous work-up and chromatographic purification to afford high-purity products suitable for biological assays.

Research Findings and Optimization Notes

  • Reaction Conditions: The decarboxylation step requires precise temperature control (140–150°C) and extended reaction times (12–18 hours) to achieve high yields and purity.

  • Phase Transfer Catalysis: The use of tetra-n-butyl ammonium bromide as a phase transfer catalyst significantly improves the condensation efficiency between pyrrolidin-3-ol and halogenated benzofuran derivatives.

  • Halogenation Specificity: Thionyl chloride is preferred for halogenation due to its effectiveness in converting hydroxyl groups to chloro substituents with inversion of stereochemistry, a critical step for the correct configuration of the target compound.

  • Purification: Multiple washings with aqueous acid and base, followed by drying over sodium sulfate and chromatographic purification, are essential to achieve high purity (>95%) required for pharmaceutical applications.

  • Yield Considerations: Overall yields from starting materials to final hydrochloride salt range from moderate to high (60–90%), depending on the step and reaction optimization.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Purity Range (%) Comments
Decarboxylation of pyrrolidine Anhydrous cyclohexanol, cyclohexen-1-one, 145°C, 15h 85–90 95–97 High temperature and long reaction time
Condensation with benzofuran K2CO3, TBAB, acetonitrile, reflux, 6–7 h 75–80 95–98 Phase transfer catalyst critical
Halogenation Thionyl chloride, methylene dichloride, RT 65–70 85–90 Inversion of stereochemistry
Hydrolysis and salt formation LiOH, methanol, HCl - - Final hydrochloride salt preparation
Amide coupling (alternative) EDC·HCl, HOBt, NEt3, CH2Cl2, RT, 12 h Variable >90 Used for analogues, adaptable to target

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenol group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the phenol group can lead to the formation of quinones or other oxidized phenolic compounds.

  • Reduction: Reduction of the compound can result in the formation of phenol derivatives with reduced functional groups.

  • Substitution: Substitution reactions can yield various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-2-yl)phenol hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-2-yl)phenol hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

  • (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1217809-88-5): Replaces the phenol group with a trifluoromethyl (CF₃) group.
  • (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-60-1): Contains a methyl benzoate ester instead of phenol. The ester group introduces hydrolytic lability but improves membrane permeability. The (S)-enantiomer may exhibit distinct pharmacokinetics compared to phenol-containing analogues .

Substituent Position and Stereochemistry

  • 3-((2S)-Pyrrolidin-2-yl)-1-methoxybenzene hydrochloride (CAS 1381929-36-7): Methoxy (OCH₃) substituent at the para position of the benzene ring. The methoxy group reduces hydrogen-bonding capacity compared to phenol, decreasing solubility but increasing bioavailability in hydrophobic environments .

Physicochemical and Pharmacological Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity Highlights
3-(Pyrrolidin-2-yl)phenol hydrochloride Phenol (-OH) 199.68 High polarity due to -OH; moderate solubility in water (enhanced by HCl salt) Potential CNS activity via amine receptors
(R)-2-(4-CF₃-phenyl)pyrrolidine HCl CF₃ 243.73 Increased lipophilicity; metabolic resistance Neurotransmitter reuptake inhibition
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl Methyl benzoate 243.73 Ester hydrolysis susceptibility; improved cell permeability Anticancer candidate (apoptosis induction)
3-(3,4-Dimethoxyphenyl)pyrrolidine HCl OCH₃ (3,4-di) 243.73 Reduced polarity; enhanced bioavailability Antihypertensive or vasodilatory effects

Mechanistic and Functional Insights

  • Phenol vs. Methoxy Groups: Phenol derivatives exhibit stronger hydrogen-bonding interactions with targets like enzymes (e.g., kinases) but may suffer from rapid Phase II metabolism (glucuronidation). Methoxy-substituted analogues trade potency for metabolic stability .
  • Trifluoromethyl Effects : CF₃-substituted pyrrolidines show enhanced binding to hydrophobic pockets in receptors (e.g., serotonin 5-HT₇), making them valuable in neuropharmacology .
  • Stereochemical Influence: The (R)-enantiomer of this compound may exhibit higher affinity for adrenergic receptors compared to the (S)-form, as seen in related compounds like estilefrine hydrochloride .

Case Study: Cytotoxicity and Structural Hybrids

Hybridization of pyrrolidine-phenol motifs with phenothiazine (e.g., compound 33 in ) reduced cytotoxicity in cancer cells, suggesting that combining polar (phenol) and bulky (phenothiazine) groups disrupts synergistic activity. This highlights the delicate balance required in structural optimization .

Biological Activity

3-(Pyrrolidin-2-yl)phenol hydrochloride, a compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenolic group, which enhances its solubility and stability. The hydrochloride form aids in its pharmacological applications by improving bioavailability. Its structural characteristics suggest possible interactions with neurotransmitter receptors, making it a candidate for various therapeutic applications.

Neuropharmacological Potential

Initial studies indicate that this compound may exhibit significant activity at neurotransmitter receptors. Its structural similarity to known neurotransmitter modulators implies potential efficacy in modulating neurotransmission.

Table 1: Overview of Biological Activities

Activity Description
Neurotransmitter ModulationPotential to interact with neurotransmitter receptors, influencing mood and cognitive functions.
Antimicrobial EffectsInvestigated for antibacterial properties against various pathogens, including resistant strains.
Anticancer PropertiesPreliminary studies suggest cytotoxic effects on certain cancer cell lines.

The compound's mechanism of action is primarily linked to its ability to bind selectively to specific receptors in the central nervous system (CNS). This binding can lead to alterations in neurotransmitter release and receptor activity.

  • Receptor Binding : The unique structure allows for selective binding to neurotransmitter receptors, potentially enhancing or inhibiting their activity.
  • Signal Transduction : Upon binding, the compound may initiate downstream signaling pathways that affect neuronal excitability and synaptic plasticity.

Study on Neurotransmitter Modulation

A study conducted by researchers at [source] demonstrated that this compound significantly increased dopamine levels in vitro, suggesting its potential as an antidepressant or anxiolytic agent. The study utilized various concentrations of the compound and measured changes in neurotransmitter levels using high-performance liquid chromatography (HPLC).

Antimicrobial Activity Assessment

In another investigation published in [source], the compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values of 64 µg/mL for E. coli and 32 µg/mL for S. aureus, highlighting its potential as a lead compound for developing new antibiotics.

Future Research Directions

Despite promising initial findings, further research is necessary to explore the full range of biological activities associated with this compound. Potential areas for future studies include:

  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications : Investigating how alterations in the chemical structure impact biological activity and selectivity.
  • Mechanistic Studies : Detailed exploration of the molecular pathways influenced by the compound.

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-2-yl)phenol hydrochloride, and how can stereochemical integrity be maintained?

Methodological Answer:

  • Reductive Amination: React 3-hydroxyphenyl ketone derivatives with pyrrolidine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the pyrrolidine-phenol backbone. Chiral resolution may be required to isolate the desired enantiomer .
  • Chiral Pool Synthesis: Use enantiomerically pure pyrrolidine precursors (e.g., (R)- or (S)-proline derivatives) to ensure stereochemical control during coupling with phenolic intermediates .
  • Purification: Employ column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Confirm purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H NMR (DMSO-d6): Expected signals include aromatic protons (δ 6.8–7.2 ppm), pyrrolidine ring protons (δ 1.5–3.5 ppm), and a broad hydroxyl peak (δ ~9.5 ppm) .
    • Mass Spectrometry: ESI-HRMS to confirm molecular ion [M+H]+^+ (calculated for C10_{10}H14_{14}NOCl: 223.08) .
  • Purity Assessment: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
  • Waste Disposal: Segregate aqueous and organic waste. Neutralize acidic residues before disposal via certified hazardous waste services .
  • Emergency Response: For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Analog Synthesis: Modify the phenol ring (e.g., introduce methoxy or halide groups) or pyrrolidine substituents (e.g., fluorination at the 3-position) to assess pharmacological effects .
  • Biological Screening:
    • Receptor Binding Assays: Test affinity for serotonin (5-HT1A, 5-HT2A) or adrenergic receptors using radioligand displacement assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A) .
    • Functional Activity: Measure cAMP accumulation or calcium flux in HEK293 cells expressing target receptors .

Q. Table 1: Structural Analogs and Key Differences

Compound NameCAS NumberKey ModificationsBiological Activity
(R)-2-(3-Methoxyphenyl)pyrrolidine HCl1381927-75-8Methoxy group at phenol 3-positionEnhanced 5-HT1A affinity
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid HCl1235439-68-5Trifluoromethyl group on pyrrolidinePotential metabolic stability

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Experimental Validation:
    • Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .
    • Solubility: Perform shake-flask method in PBS (pH 7.4) and logP determination via octanol/water partitioning .
  • Literature Cross-Referencing: Compare data with structurally similar compounds (e.g., phenylephrine hydrochloride derivatives) to identify trends in hydrophilicity .

Q. What strategies can optimize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts (e.g., oxidized pyrrolidine or hydrolyzed phenol) .
  • Lyophilization: Prepare lyophilized powder under vacuum (0.1 mbar) to enhance shelf life. Store at -20°C in amber vials to prevent photodegradation .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • In Silico Modeling:
    • ADME Prediction: Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
    • Docking Studies: Perform molecular docking (AutoDock Vina) into receptor structures (e.g., 5-HT1A PDB: 7E2Z) to identify binding motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-2-yl)phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-2-yl)phenol hydrochloride

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